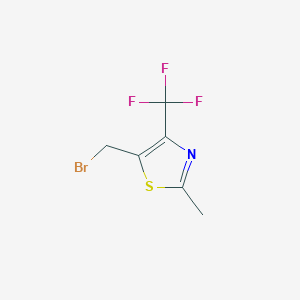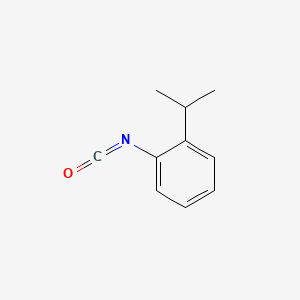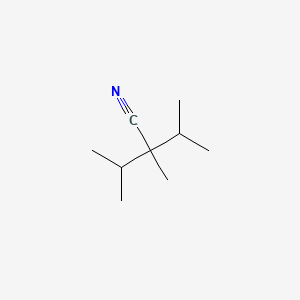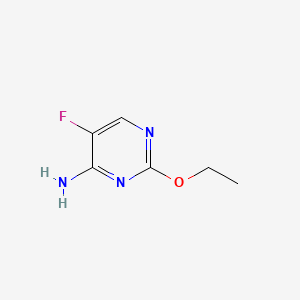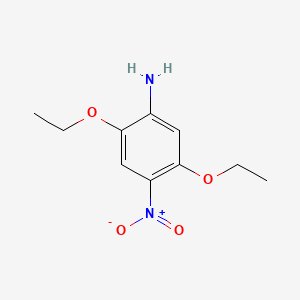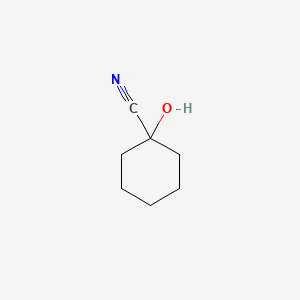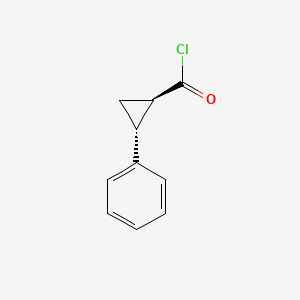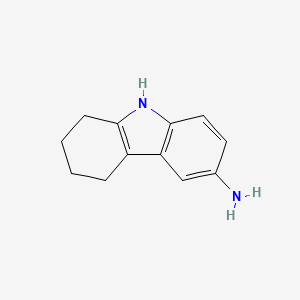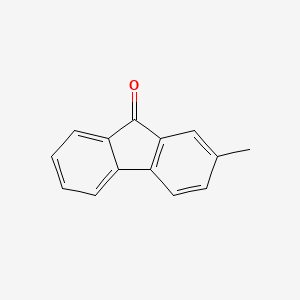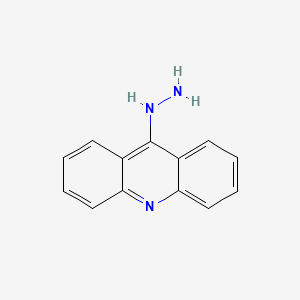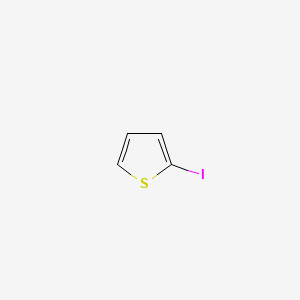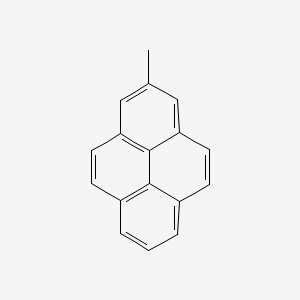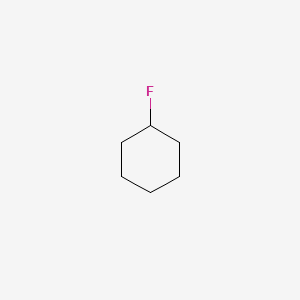
Fluorocyclohexane
Vue d'ensemble
Description
Fluorocyclohexane is an organofluorine compound with the chemical formula C6H11F . It is a colorless liquid with a density of 0.9280 g/mL and a boiling point of 103°C . This compound is known for its unique properties due to the presence of a fluorine atom attached to a cyclohexane ring, making it a subject of interest in various scientific fields.
Applications De Recherche Scientifique
Fluorocyclohexane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in drug design and development.
Analyse Biochimique
Biochemical Properties
Fluorocyclohexane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The compound’s fluorine atom can engage in hydrogen bonding and other electrostatic interactions, which can influence the conformation and activity of enzymes. For example, this compound has been studied for its conformational preferences and the effects of axial and equatorial substituents on its structure . These interactions can affect the stability and function of enzymes, potentially leading to changes in catalytic activity.
Cellular Effects
This compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with proteins and enzymes can lead to alterations in cell function. For instance, this compound has been shown to cause serious skin and eye irritation, and may also cause respiratory irritation . These effects suggest that this compound can impact cellular signaling pathways involved in inflammation and stress responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound’s fluorine atom can form hydrogen bonds and engage in electrostatic interactions with amino acid residues in proteins. This can lead to changes in protein conformation and activity. Additionally, this compound can influence enzyme inhibition or activation by altering the active site geometry or by competing with natural substrates . These interactions can result in changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s conformational preferences and equilibrium structures have been studied using high-level ab initio calculations . These studies have shown that this compound can exist in different conformers, which can influence its stability and reactivity. Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound can cause serious skin and eye irritation, as well as respiratory irritation . These effects suggest that there may be a threshold dose above which the compound becomes harmful. Animal studies can help identify these threshold doses and provide insights into the compound’s safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s fluorine atom can influence metabolic flux and metabolite levels by altering enzyme activity. For example, this compound can affect the stability and function of enzymes involved in metabolic pathways, leading to changes in the production and utilization of metabolites . These interactions can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich tissues . Once inside the cell, this compound can interact with intracellular proteins and enzymes, influencing its localization and activity. These interactions can affect the compound’s distribution and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular function. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic pathways . These interactions can influence the compound’s activity and function within the cell.
Méthodes De Préparation
Fluorocyclohexane is typically synthesized by the reaction of cyclohexanol with hydrogen fluoride . This method involves the following steps:
Cyclohexanol Reaction: Cyclohexanol is treated with hydrogen fluoride under controlled conditions.
Reaction Conditions: The reaction is carried out at a specific temperature and pressure to ensure the efficient conversion of cyclohexanol to this compound.
In industrial settings, the production of this compound follows similar principles but on a larger scale, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Fluorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction: this compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include halogens, acids, and bases, with reactions often conducted under controlled temperatures and pressures.
The major products formed from these reactions vary based on the specific reagents and conditions employed.
Mécanisme D'action
The mechanism of action of fluorocyclohexane involves its interaction with molecular targets through the fluorine atom. The presence of fluorine can influence the compound’s reactivity and interaction with other molecules, affecting various pathways and processes. Detailed studies on its mechanism are essential to understand its full potential and applications.
Comparaison Avec Des Composés Similaires
Fluorocyclohexane can be compared with other similar compounds, such as:
- Chlorocyclohexane
- Bromocyclohexane
- Iodocyclohexane
These compounds share a similar cyclohexane ring structure but differ in the halogen attached. The presence of different halogens imparts unique properties to each compound, making this compound distinct due to the specific effects of the fluorine atom .
This compound stands out for its unique reactivity and applications, particularly in fields requiring specific interactions influenced by the fluorine atom.
Propriétés
IUPAC Name |
fluorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F/c7-6-4-2-1-3-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBGVVAHHOUMDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059907 | |
| Record name | Cyclohexane, fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372-46-3 | |
| Record name | Fluorocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane, fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluorocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the conformational behavior of fluorocyclohexane considered unusual?
A1: Unlike many substituted cyclohexanes where substituents prefer the equatorial position, this compound's preferred conformers are influenced by electronic effects like hyperconjugation [, ]. This makes accurate ab initio calculations crucial for understanding its behavior.
Q2: What is the preferred conformation of this compound?
A2: While the equatorial conformation is slightly more favored in the gas phase and some solvents, the energy difference between axial and equatorial conformers is small. This equilibrium is sensitive to the surrounding environment [, , ].
Q3: How do additional fluorine substituents affect cyclohexane conformation?
A3: Increasing fluorine substitution in cyclohexanes leads to complex conformational preferences that deviate from simple steric considerations. Electronic effects, particularly hyperconjugation, play a significant role in dictating these preferences [, ].
Q4: How does the presence of fluorine affect the C-H bonds in this compound?
A4: The electronegativity of fluorine polarizes the C-H bonds, with axial C-H bonds experiencing greater electron withdrawal. This effect influences interactions with aromatic systems, leading to strong C-H···π interactions [, ].
Q5: What is unique about the all-cis 1,2,3,4,5,6-hexathis compound isomer?
A5: This isomer exhibits particularly strong C-H···π interactions with benzene due to the specific orientation of its C-H bonds and the overall molecular polarity. This interaction leads to significant shielding of the axial protons in NMR studies [, ].
Q6: How has the all-syn 1,2,4,5-tetrathis compound isomer been characterized?
A6: This isomer has been synthesized and characterized using NMR spectroscopy and X-ray crystallography, revealing its unique polarity and potential for interesting intermolecular interactions [, ].
Q7: What spectroscopic techniques are helpful in studying this compound?
A7: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F NMR, is invaluable for investigating conformational dynamics and preferences [, , , , ]. Infrared (IR) spectroscopy provides insights into vibrational modes and conformational changes [, ].
Q8: Why is 19F NMR particularly useful in studying this compound?
A8: 19F is a highly sensitive NMR-active nucleus with a wide chemical shift range. This makes 19F NMR highly effective for studying conformational changes, as the axial and equatorial fluorine atoms in this compound exhibit distinct chemical shifts [, , ].
Q9: How have computational methods aided in understanding this compound?
A9: Ab initio and Density Functional Theory (DFT) calculations are crucial for determining conformational energies, transition states, and understanding the role of hyperconjugation and other electronic effects [, , , ].
Q10: How have molecular mechanics calculations been used in studying this compound derivatives?
A10: Molecular mechanics calculations, in conjunction with ab initio methods, have been used to predict 13C NMR chemical shifts in this compound and its derivatives, providing insights into conformational preferences and substituent effects [].
Q11: How does this compound behave in radiolysis experiments?
A11: this compound acts as an electron scavenger in the gamma-radiolysis of cyclohexane. Studies with perfluorocarbons have shown that electron capture can lead to C-F bond dissociation, producing hydrogen fluoride and fluorocarbon radicals [].
Q12: How does this compound react with hydridoboranes?
A12: The reactivity of this compound with hydridoboranes depends on the specific borane reagent. While some boranes, like catecholborane and 9-borabicyclo(3.3.1)nonane, primarily reduce this compound to cyclohexane, others like Piers' borane can lead to C-F borylation [].
Q13: Can this compound undergo catalytic exchange with deuterium?
A13: Yes, this compound undergoes exchange with deuterium on metal catalysts like palladium and platinum, although the rates are slower compared to benzene. This exchange is often accompanied by side reactions like hydrogenolysis of the C-F bond [].
Q14: What happens to this compound in the solid state at low temperatures?
A14: this compound displays interesting phase transitions in the solid state. It can exist in an orientationally disordered plastic phase where ring inversion is still possible, albeit slower than in solution [].
Q15: Why is this compound often studied in thiourea inclusion compounds?
A15: Thiourea forms channel-like structures that can accommodate guest molecules like this compound. This provides a confined environment to study conformational dynamics using solid-state NMR techniques [, ].
Q16: What is the significance of helical tubulate inclusion compounds formed with this compound?
A16: this compound can form helical tubulate inclusion compounds with certain host molecules, providing insights into self-assembly processes and molecular recognition phenomena [].
Q17: What are the potential applications of this compound and its derivatives?
A17: The unique properties of this compound derivatives, especially their polarity and conformational behavior, make them interesting candidates for drug discovery, materials science, and supramolecular chemistry [, , ].
Q18: How does the "Janus face" characteristic of certain fluorocyclohexanes influence their applications?
A18: The term "Janus face" refers to the distinct polarity exhibited by certain this compound derivatives, with one face being more polar due to the triaxial arrangement of C-F bonds. This property allows for directional interactions and self-assembly, making them suitable for applications in materials science and supramolecular chemistry [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


